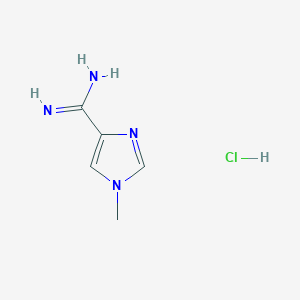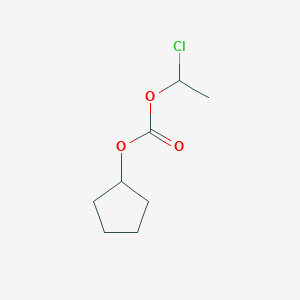
1-Chloroethyl cyclopentyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloroethyl cyclopentyl carbonate is an organic compound with the molecular formula C8H13ClO3 It is a carbonate ester derived from cyclopentanol and 1-chloroethanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloroethyl cyclopentyl carbonate can be synthesized through the reaction of cyclopentanol with 1-chloroethanol in the presence of a base such as triethylamine or pyridine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield and purity .
Industrial Production Methods: For industrial production, the process involves the use of trichloromethyl chloroformate and cyclopentanol. The reaction is carried out under controlled conditions, with the addition of triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloroethyl cyclopentyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, it can hydrolyze to form cyclopentanol and 1-chloroethanol.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Acids and Bases: For hydrolysis and other reactions requiring pH control.
Oxidizing and Reducing Agents: Such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.
Hydrolysis Products: Cyclopentanol and 1-chloroethanol.
Oxidation and Reduction Products: Depending on the specific conditions, different oxidized or reduced forms of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
1-Chloroethyl cyclopentyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It can be used in the synthesis of drug intermediates and active pharmaceutical ingredients.
Materials Science: It is used in the preparation of polymers and other advanced materials.
Industrial Applications: It is employed as a solvent and reagent in various industrial processes
Wirkmechanismus
The mechanism of action of 1-chloroethyl cyclopentyl carbonate involves the interaction of its functional groups with various molecular targets. The carbonate ester group can undergo nucleophilic attack, leading to the formation of different products. The chlorine atom can also participate in substitution reactions, making the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
- 1-Chloroethyl ethyl carbonate
- 1-Chloroethyl methyl carbonate
- Cyclopentyl methyl carbonate
Comparison: 1-Chloroethyl cyclopentyl carbonate is unique due to the presence of both a cyclopentyl group and a 1-chloroethyl group. This combination provides distinct reactivity and properties compared to similar compounds. For example, the cyclopentyl group offers steric hindrance, which can influence the compound’s reactivity and stability .
Eigenschaften
CAS-Nummer |
50893-54-4 |
|---|---|
Molekularformel |
C8H13ClO3 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
1-chloroethyl cyclopentyl carbonate |
InChI |
InChI=1S/C8H13ClO3/c1-6(9)11-8(10)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI-Schlüssel |
CINNLCXQXOLFSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC(=O)OC1CCCC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


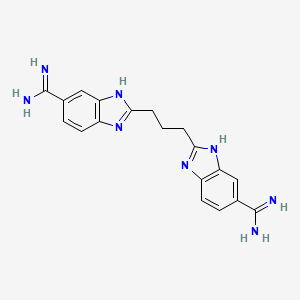
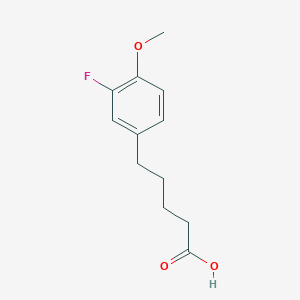
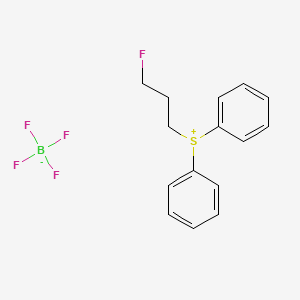
![5-(Methylthio)-2-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13683837.png)
![Ethyl 1-Benzyl-5-Boc-3-oxooctahydropyrrolo[3,4-b]pyrrole-3a-carboxylate](/img/structure/B13683843.png)
![Bisphenol a bis[(2-oxo-1,3-dioxolan-4-yl)-methyl]ether](/img/structure/B13683849.png)
![3,5-Dichloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13683856.png)
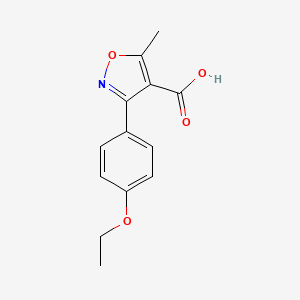
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)
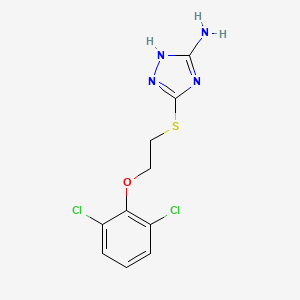
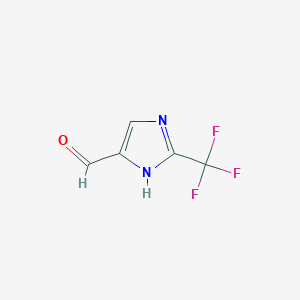
![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)
![5-(3-Trifluoromethylbenzyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B13683895.png)
